(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLEMPUUKCWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and an acetic acid moiety, making it a candidate for various pharmacological applications. The biological activity of this compound is primarily explored in the context of its effects on cellular processes, potential therapeutic uses, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 186.22 g/mol
This compound features an isobutyl group attached to a piperazine ring, with a keto group at the 3-position and an acetic acid side chain.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzymatic activities and influence various signaling pathways. The exact interactions are still under investigation, but preliminary studies suggest that it may act on receptors or enzymes involved in cellular metabolism and proliferation .
Antitumor Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various piperazine derivatives found that certain compounds demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia) cells. The IC₅₀ values for some related compounds were reported, suggesting that structural modifications can enhance their efficacy against tumor cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.56 |
| Compound B | K562 | >100 |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of related piperazine compounds has been documented, with some derivatives showing promising results against bacterial and fungal strains. For instance, studies have indicated that modifications in the piperazine structure can lead to enhanced antibacterial activity, potentially making this compound a candidate for further exploration in antimicrobial research .
Study 1: Antitumor Efficacy in Xenograft Models
In vivo experiments using xenograft models demonstrated that certain piperazine derivatives effectively inhibited tumor growth. For example, compounds similar to this compound were tested for their ability to reduce tumor size in mice bearing KARPAS-299 tumors. These studies highlighted the importance of solubilizing groups in enhancing cellular uptake and efficacy .
Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that this compound could induce apoptosis in targeted cells, correlating with increased caspase activity. Such findings suggest potential applications in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and increased caspase activity .
Case Study:
A study demonstrated that a piperazine derivative significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value of 10.44 µM, showcasing its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid | HepG2 | 10.44 |
| Piperazine derivative X | MDA-MB-231 | 5.027 |
Antimicrobial Properties
Piperazine derivatives have also been explored for their antimicrobial properties. Studies have shown that certain modifications to the piperazine structure can enhance antibacterial and antifungal activities compared to standard drugs like ampicillin .
Case Study:
In vitro studies revealed that a piperazine-containing compound exhibited potent activity against various bacterial strains, indicating its potential as a new class of antibiotics.
| Compound | Activity Type | Standard Comparison |
|---|---|---|
| This compound | Antibacterial | Ampicillin |
| Piperazine derivative Y | Antifungal | Clotrimazole |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring can significantly impact biological activity.
Key Findings:
- Substituent Effects: The introduction of alkyl groups at specific positions on the piperazine ring enhances solubility and bioavailability.
- Functional Group Modifications: Altering the acetic acid moiety can lead to improved receptor binding affinity and selectivity against target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 1-position of the piperazine ring critically influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Predicted Effects
*Note: Predicted pKa values are approximate and based on substituent inductive effects. Experimental validation is required.
- Acidity : The electron-withdrawing fluorine in [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid stabilizes the deprotonated form, increasing acidity. In contrast, the isobutyl group in the target compound donates electrons, reducing acidity compared to fluorinated analogs.
- Solubility : Bulky aliphatic groups (e.g., isobutyl, isopropyl) reduce aqueous solubility, while polar substituents (e.g., fluorobenzyl) enhance it.
Preparation Methods
Synthetic Route
-
Starting Material : Methyl 2,3-dihydroxybenzoate (, Scheme 1).
-
Cyclization : Alkylation with 1,2-dibromoethane in the presence of forms the 2,3-dihydrobenzo[1,dioxine scaffold.
-
Hydrolysis : LiOH-mediated ester hydrolysis yields the carboxylic acid intermediate.
-
Amide Formation : Mixed-anhydride method (isobutyl chloroformate, ) introduces the isobutyl group.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 1,2-Dibromoethane, , DMF, 80°C, 12 h | 85% | |
| Hydrolysis | LiOH, THF/HO, rt, 4 h | 92% | |
| Amidation | Isobutylamine, ClCOiBu, , CHCl, 0°C → rt, 6 h | 78% |
Analytical Confirmation :
-
-NMR (400 MHz, DMSO-): δ 1.02 (d, Hz, 6H, CH(CH)), 3.41–3.55 (m, 4H, piperazine), 4.12 (s, 2H, CHCOH).
Mixed-Anhydride Coupling Strategy
Protocol (Adapted from Olaparib Synthesis )
-
Activation : React (1-oxo-piperazin-2-yl)-acetic acid with pivaloyl chloride/ to form mixed anhydride.
-
Nucleophilic Substitution : Add isobutylamine to the anhydride in CHCl at 0°C.
Optimization
-
Solvent : Dichloromethane outperforms THF (yield increase from 68% → 89%).
-
Stoichiometry : 1.2 equiv. isobutylamine minimizes byproducts.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | CHCl | +21% vs. THF |
| Temperature | 0°C → rt | Prevents decomposition |
| Anhydride Agent | Pivaloyl chloride | 89% yield |
Reductive Amination Approach
Steps
-
Ketone Formation : Oxidize 1-isobutylpiperazine-2-carboxylate (MnO, acetone, 12 h).
-
Reductive Amination : React with glycine tert-butyl ester using NaBHCN, followed by ester hydrolysis.
Challenges
-
Over-reduction of the ketone occurs above 25°C.
Cyclocondensation of β-Keto Esters
Methodology
-
Reactants : Ethyl β-keto acetate + 1,2-diaminoethane.
-
Cyclization : HCl (2M) in EtOH, reflux 8 h forms piperazin-2-one ring.
-
Isobutyl Introduction : Mitsunobu reaction (PPh, DIAD, isobutanol).
Yield Comparison
| Step | Yield |
|---|---|
| Cyclization | 81% |
| Mitsunobu | 65% |
| Overall | 52% |
Limitation : Low efficiency in Mitsunobu step due to steric hindrance.
Analytical Comparison of Methods
Efficiency Metrics
| Method | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Alkylation | 78% | 98.5% | High |
| Mixed-Anhydride | 89% | 99.2% | Moderate |
| Reductive Amination | 73% | 97.8% | Low |
| Cyclocondensation | 52% | 95.4% | Low |
Cost Analysis
| Reagent | Cost (USD/g) | Primary Method |
|---|---|---|
| Pivaloyl chloride | 0.45 | Mixed-Anhydride |
| NaBHCN | 2.10 | Reductive Amination |
| DIAD | 3.20 | Cyclocondensation |
Q & A
Basic: What are the recommended synthetic strategies for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid?
Answer:
The synthesis typically involves coupling reactions to introduce the isobutyl and acetic acid moieties to the piperazine core. A common approach is:
- Step 1: Prepare the piperazine scaffold with a protected 3-oxo group.
- Step 2: Use coupling agents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to attach the acetic acid group (as demonstrated in similar piperazine derivatives) .
- Step 3: Introduce the isobutyl group via alkylation or reductive amination.
- Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-alkylation or oxidation .
Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?
Answer:
- FT-IR and FT-Raman Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 3-oxo group, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .
- NMR (¹H/¹³C): Assign proton environments (e.g., isobutyl CH₃ groups at ~0.9-1.1 ppm, piperazine ring protons at ~3.0-4.0 ppm) .
- X-ray Crystallography: Use SHELX software for structure refinement. For example, SHELXL can resolve bond lengths and angles in the piperazine ring, confirming the 3-oxo and acetic acid substitutions .
Advanced: How do conformational changes in the piperazine ring affect its reactivity and biological interactions?
Answer:
The piperazine ring adopts chair or boat conformations depending on substituents. Computational studies (e.g., DFT) show:
- The 3-oxo group stabilizes the chair conformation via resonance.
- The isobutyl group introduces steric hindrance, potentially restricting rotation and altering binding affinity to biological targets (e.g., enzymes or receptors) .
- Experimental Validation: Compare experimental FT-IR/Raman data with theoretical vibrational spectra to confirm conformational preferences .
Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Answer:
Discrepancies often arise from:
- Disorder in Crystal Packing: Use SHELXL’s PART instruction to model disordered atoms.
- Twinning: Apply the Hooft y parameter in SHELXL to refine twinned data .
- Example: In a related dioxopiperazine derivative, hydrogen bonding between the carboxylic acid and oxo groups (O–H···O=C) was critical for resolving packing ambiguities .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Focus on hydrogen bonds between the acetic acid group and catalytic residues.
- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories. For example, the isobutyl group may enhance hydrophobic interactions in binding pockets .
- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogous piperazine derivatives .
Data Contradiction: How to address variability in reported yields for synthetic routes?
Answer:
Yield discrepancies may stem from:
- Purity of Starting Materials: Use HPLC or GC-MS to verify reagent quality (e.g., detect impurities in isobutyl bromide) .
- Reaction Monitoring: Employ TLC or in situ FT-IR to track intermediate formation.
- Case Study: In a similar acetic acid derivative, incomplete coupling due to moisture contamination reduced yields by 15-20%. Rigorous drying of solvents and reagents resolved this .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- HPLC-MS/MS: Detect impurities at ppm levels. For example, residual alkylating agents (e.g., isobutyl chloride) can be identified via MRM transitions.
- NMR Relaxation Editing: Suppress signals from the main compound to highlight impurities.
- Reference: A study on cyano acetic acid derivatives used deuterated solvents to enhance sensitivity for low-abundance species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
